molecular formula C10H11BrO2 B12451843 1-Bromo-3-(3-methoxyphenyl)propan-2-one CAS No. 20772-11-6

1-Bromo-3-(3-methoxyphenyl)propan-2-one

Cat. No.: B12451843
CAS No.: 20772-11-6
M. Wt: 243.10 g/mol
InChI Key: QYCJGDBVWSEHGX-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated aromatic ketone, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring

Properties

CAS No.

20772-11-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-3-(3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3

InChI Key

QYCJGDBVWSEHGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-3-(3-methoxyphenyl)propan-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-(3-methoxyphenyl)propan-2-ol.

    Oxidation: Formation of 3-(3-hydroxyphenyl)propan-2-one.

Scientific Research Applications

The available search results provide information on compounds similar to "1-Bromo-3-(3-methoxyphenyl)propan-2-one" but do not directly address the applications of that specific compound. However, some results discuss the uses of related compounds, which can provide insight.

Related Compounds and Their Applications

  • 1-(3-Methoxyphenyl)propan-2-one: This compound is used in the preparation of optically active cyanohydrins and the synthesis of central nervous system (CNS) active compounds. It is also used in the preparation of 4-amino-3-methoxypropiophenone .
  • 1-Bromo-3-chloropropane: While not the target compound, this is used as an intermediate in the manufacture of pharmaceuticals like antianxiety agents, antidepressants, antipsychotics, antimigraine drugs, local anesthetics, and antihypertensives. It is also used in the production of antibacterial, antiviral, and antimalarial drugs, and β2-adrenoreceptor agonists .
  • 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one: This compound is an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. In vitro assays suggest it may have cytotoxic effects on cancer cell lines.
  • 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol compounds: These substances have an analgesic effect and are suitable for treating severe pain without the side effects of opioids. They do not exhibit the side effects that occur during treatment with tramadol, such as nausea and vomiting .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-methoxyphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

1-Bromo-3-(3-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Bromo-3-(2-methoxyphenyl)propan-2-one: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.

    1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Contains a hydroxyl group instead of a bromine atom, leading to different chemical behavior and uses.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Another brominated aromatic ketone with variations in the position of functional groups.

Biological Activity

1-Bromo-3-(3-methoxyphenyl)propan-2-one is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications.

1-Bromo-3-(3-methoxyphenyl)propan-2-one features a bromo-substituted phenyl group and a ketone functional group. The presence of bromine enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. The methoxy group contributes to the compound's lipophilicity and hydrogen bonding potential, influencing its biological interactions.

The biological activity of 1-Bromo-3-(3-methoxyphenyl)propan-2-one is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Character : The bromine atom facilitates the formation of covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or altered protein function .
  • Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, enhancing the compound's binding affinity to target proteins .
  • Protein Interaction : By forming covalent bonds with proteins, this compound can modulate enzyme activity and disrupt protein-protein interactions, which are critical in various biological processes .

Antiproliferative Effects

Research indicates that 1-Bromo-3-(3-methoxyphenyl)propan-2-one exhibits significant antiproliferative activity against cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutic agents .

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
1-Bromo-3-(3-methoxyphenyl)propan-2-oneMCF-710–33
CA-4MCF-73.9

Mechanistic Studies

Further studies have explored the mechanisms underlying the antiproliferative effects of this compound. It has been shown to disrupt tubulin polymerization, which is essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of 1-Bromo-3-(3-methoxyphenyl)propan-2-one:

  • In Vitro Studies : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by flow cytometry and confocal microscopy analyses .
  • In Vivo Models : In xenograft mouse models, compounds similar to 1-Bromo-3-(3-methoxyphenyl)propan-2-one demonstrated anti-tumor activity, further supporting its potential as an anticancer agent .

Q & A

Q. How can the synthesis of 1-Bromo-3-(3-methoxyphenyl)propan-2-one be optimized for improved yield and purity?

Methodological Answer: Optimization involves selecting appropriate bromination agents (e.g., bromine or NBS) and controlling reaction conditions (temperature, solvent polarity, and stoichiometry). For example, bromine addition to a propanone precursor in chloroform under controlled stirring (24 hours) followed by purification via recrystallization from acetone can enhance purity . Monitoring reaction progress using TLC or HPLC (>95% purity threshold) ensures minimal byproducts . Quenching unreacted bromine with sodium thiosulfate and employing column chromatography (silica gel, hexane/ethyl acetate gradient) further refines the product .

Q. What spectroscopic techniques are essential for characterizing 1-Bromo-3-(3-methoxyphenyl)propan-2-one?

Methodological Answer:

  • NMR : 1^1H NMR identifies methoxy (δ3.8\delta \sim3.8 ppm) and aromatic protons (δ6.77.5\delta \sim6.7–7.5 ppm). 13^{13}C NMR confirms carbonyl (δ200\delta \sim200 ppm) and quaternary carbons adjacent to bromine (δ4050\delta \sim40–50 ppm) .
  • IR : Strong carbonyl stretch (ν1700\nu \sim1700 cm1^{-1}) and C-Br vibration (ν550650\nu \sim550–650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z=255.15m/z = 255.15 for C10_{10}H11_{11}BrO2_2) and fragmentation patterns (e.g., loss of Br or methoxy groups) .

Q. How can crystallographic data resolve structural uncertainties in brominated propanones?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) provides absolute configuration and bond-length validation. For example, monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters (a=9.6902a = 9.6902 Å, b=20.3345b = 20.3345 Å) can confirm the spatial arrangement of the methoxyphenyl and bromine groups . Refinement using SHELXL (R-factor < 0.05) ensures accuracy, with H atoms modeled via riding coordinates .

Advanced Research Questions

Q. What computational strategies predict the reactivity of 1-Bromo-3-(3-methoxyphenyl)propan-2-one in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculates electrophilicity indices (ωω) and frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For instance, the carbonyl carbon adjacent to bromine typically shows high electrophilicity (ω>2.5\omega > 2.5 eV), favoring SN2 mechanisms. Solvent effects (e.g., DMSO vs. chloroform) are modeled via COSMO-RS to predict kinetic barriers . Comparative studies with analogs (e.g., 3′-chloro derivatives) validate computational trends .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound as an alkylating agent?

Methodological Answer: Pseudo-first-order kinetics under varying nucleophile concentrations (e.g., amines or thiols) reveal rate constants (kobsk_{obs}). For example, monitoring bromide release via ion chromatography or 79^{79}Br NMR tracks reaction progress. Eyring plots (ln(k/T)\ln(k/T) vs. 1/T1/T) determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger), distinguishing associative (SN2) vs. dissociative (SN1) pathways . Isotopic labeling (e.g., 13^{13}C at the carbonyl) further traces bond cleavage/formation .

Q. What methodologies assess the antimicrobial potential of brominated propanone derivatives?

Methodological Answer:

  • MIC Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potency .
  • Time-Kill Curves : Exposure over 24 hours quantifies bactericidal vs. bacteriostatic effects .
  • Synergy Studies : Checkerboard assays with β-lactams or fluoroquinolones determine fractional inhibitory concentration indices (FICI ≤0.5 = synergy) .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational structural data?

Methodological Answer: Discrepancies in bond angles or torsional strains arise from crystal packing forces (experimental) vs. gas-phase calculations (DFT). For example, a calculated C-Br bond length of 1.93 Å may differ from XRD-measured 1.89 Å due to intermolecular interactions. Use multipole refinement (Hirshfeld surface analysis) to account for electron density distortions . Validate computational models with polarizable force fields (e.g., AMOEBA) for better agreement .

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